molecular formula C7H11FO B2531092 3-Fluorocyclohexanecarbaldehyde CAS No. 1558372-86-3

3-Fluorocyclohexanecarbaldehyde

Cat. No.: B2531092
CAS No.: 1558372-86-3
M. Wt: 130.162
InChI Key: DLELVZMSYJBVEO-UHFFFAOYSA-N
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Description

3-Fluorocyclohexanecarbaldehyde is an organic compound with the molecular formula C7H11FO It is a fluorinated derivative of cyclohexanecarbaldehyde, characterized by the presence of a fluorine atom at the third position of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclohexanecarbaldehyde typically involves the fluorination of cyclohexanecarbaldehyde. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction parameters, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorocyclohexanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-fluorocyclohexanecarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3-fluorocyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: 3-Fluorocyclohexanecarboxylic acid.

    Reduction: 3-Fluorocyclohexanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluorocyclohexanecarbaldehyde has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.

    Medicine: It serves as a building block in the development of fluorinated drugs with enhanced biological activity and stability.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluorocyclohexanecarbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic processes and biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

    Cyclohexanecarbaldehyde: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    3-Chlorocyclohexanecarbaldehyde: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    3-Bromocyclohexanecarbaldehyde: Similar to the chlorinated derivative but with a bromine atom, affecting its chemical behavior.

Uniqueness: 3-Fluorocyclohexanecarbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-fluorocyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c8-7-3-1-2-6(4-7)5-9/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLELVZMSYJBVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558372-86-3
Record name 3-fluorocyclohexanecarbaldehyde
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